Cas no 2059941-98-7 (3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile)

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile structure
2059941-98-7 structure
Product name:3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
CAS No:2059941-98-7
MF:C12H10N2O3
Molecular Weight:230.21940279007
MDL:MFCD30499847
CID:5221840
PubChem ID:137703439

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
    • CID 137703439
    • MDL: MFCD30499847
    • インチ: 1S/C12H10N2O3/c13-7-10(12(15)8-5-6-8)9-3-1-2-4-11(9)14(16)17/h1-4,8,10H,5-6H2
    • InChIKey: PBFGMAIVKBPGAT-UHFFFAOYSA-N
    • SMILES: O=C(C(C#N)C1C=CC=CC=1[N+](=O)[O-])C1CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 375
  • トポロジー分子極性表面積: 86.7
  • XLogP3: 1.8

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-338540-0.05g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-338540-0.25g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-338540-0.1g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-338540-2.5g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-338540-0.5g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-338540-1.0g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
1.0g
$770.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01051799-1g
3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95%
1g
¥2639.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01051799-5g
3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95%
5g
¥7644.0 2024-04-17
Enamine
EN300-338540-1g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7
1g
$770.0 2023-09-03
Enamine
EN300-338540-5.0g
3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile
2059941-98-7 95.0%
5.0g
$2235.0 2025-03-18

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile 関連文献

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrileに関する追加情報

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile: A Comprehensive Overview

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile (CAS No. 2059941-98-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclopropyl and nitrophenyl moieties, exhibits a diverse range of biological activities, making it a promising candidate for further research and development.

The cyclopropyl group, a three-carbon cyclic structure, is known for its high reactivity and ability to influence the conformational flexibility of molecules. In the context of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile, this group plays a crucial role in modulating the compound's pharmacokinetic properties, such as solubility and metabolic stability. Recent studies have shown that the presence of the cyclopropyl group can enhance the bioavailability and reduce the toxicity of drug candidates, making it an attractive feature for drug design.

The nitrophenyl moiety, on the other hand, is a well-known functional group with a wide range of biological activities. It has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties. In 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile, the nitrophenyl group contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to the modulation of signaling pathways involved in disease processes.

Recent advances in computational chemistry have provided valuable insights into the molecular dynamics and binding interactions of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile. Molecular docking studies have revealed that this compound can form stable complexes with key enzymes involved in inflammatory responses and cancer progression. These findings suggest that 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile has the potential to serve as a lead compound for the development of new therapeutic agents.

In addition to its structural features, 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile has been evaluated for its pharmacological effects in various in vitro and in vivo models. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has shown promising results in reducing tumor growth and metastasis in animal models of cancer.

The synthesis of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile involves several well-established chemical reactions, including nucleophilic substitution, condensation, and oxidation steps. The synthetic route is highly efficient and scalable, making it suitable for large-scale production. This synthetic accessibility is an important factor in facilitating further preclinical and clinical studies.

To ensure the safety and efficacy of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile, extensive toxicity studies have been conducted. These studies have shown that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile (CAS No. 2059941-98-7) represents a promising compound with significant potential for therapeutic applications. Its unique combination of cyclopropyl and nitrophenyl moieties confers it with a broad spectrum of biological activities, making it an attractive candidate for further research and development. Ongoing studies are expected to provide more detailed insights into its mechanisms of action and clinical utility.

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